molecular formula C11H15ClN2O B2650656 (2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride CAS No. 2408937-83-5

(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride

Cat. No.: B2650656
CAS No.: 2408937-83-5
M. Wt: 226.7
InChI Key: MEQZXBHKDZIRRN-HNCPQSOCSA-N
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Description

(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol hydrochloride is a chiral compound with a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 234.70 g/mol . Its structure features a 1-methylindol-4-yl substituent attached to a β-aminoethanol backbone, with stereochemical specificity at the 2S position (Figure 1). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of chiral intermediates for drug candidates .

Properties

IUPAC Name

(2S)-2-amino-2-(1-methylindol-4-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-6-5-9-8(10(12)7-14)3-2-4-11(9)13;/h2-6,10,14H,7,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQZXBHKDZIRRN-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride, with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol, is a compound of significant interest in biological research. This compound is characterized by its structural features, which include an indole moiety, a hydroxyl group, and an amino group, contributing to its potential biological activities.

The biological activity of (2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride is primarily linked to its interactions with various biological targets:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its structure suggests potential interactions with serotonin receptors, which are crucial in mood regulation and neuroprotection.
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation, such as neurodegenerative diseases.

Study 1: Neuroprotection in Ischemic Models

A study investigated the effects of (2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride in a rat model of ischemic stroke. The compound was administered prior to inducing ischemia, and results showed a significant reduction in infarct size compared to controls. Histological analysis revealed decreased neuronal apoptosis and enhanced survival of neurons in treated animals.

ParameterControl GroupTreatment Group
Infarct Size (mm²)25 ± 310 ± 2*
Neuronal Apoptosis (%)40 ± 515 ± 4*
Survival Rate (%)5080*

(*p < 0.05)

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, (2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride was shown to downregulate the expression of NF-kB and subsequently decrease the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Level (pg/mL)Control GroupTreatment Group
IL-6200 ± 2080 ± 10*
TNF-alpha150 ± 1560 ± 8*

(*p < 0.01)

Pharmacological Applications

Given its biological activities, (2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride has potential applications in:

  • Neurological Disorders : As a neuroprotective agent, it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
  • Inflammatory Conditions : Its anti-inflammatory properties suggest utility in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a broader class of β-aminoethanol derivatives with aromatic substituents. Below is a comparative analysis of its structural analogs (Table 1):

Table 1: Structural and Physicochemical Properties of Similar Compounds
Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol hydrochloride 1-Methylindol-4-yl C₁₁H₁₅ClN₂O 234.70 Chiral indole derivative; enhanced solubility via HCl salt
(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride 4-Chlorophenyl C₈H₉Cl₂NO 208.09 Halogenated phenyl group; potential metabolic stability
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 2,5-Difluorophenyl C₈H₈ClF₂NO 209.62 Fluorine atoms may improve lipophilicity and bioavailability
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride m-Tolyl (3-methylphenyl) C₉H₁₂ClNO 185.65 Methyl group enhances steric bulk; may affect target selectivity
FTY720 (Immunosuppressant) 2-(4-Octylphenyl)ethyl C₁₉H₃₃ClNO₂ 343.92 Propane-diol backbone; potent immunosuppressive activity
Key Observations:

Substituent Diversity: The indole group in the target compound provides a heteroaromatic structure, distinguishing it from simpler phenyl derivatives. Indoles are known for their role in serotonin-like interactions and kinase inhibition . Halogenated analogs (e.g., 4-chlorophenyl, 2,5-difluorophenyl) introduce electronegative groups that may enhance binding affinity or metabolic stability .

Stereochemistry :
All listed compounds are chiral , with the S-configuration at the 2-position critical for biological activity. Enantiomeric purity is a key consideration in drug development.

Solubility and Bioavailability : Hydrochloride salts universally improve aqueous solubility, a critical factor for oral bioavailability.

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